molecular formula C18H13N3O3S B2863519 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide CAS No. 1173316-70-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide

Cat. No.: B2863519
CAS No.: 1173316-70-5
M. Wt: 351.38
InChI Key: IGWBSPPOZPVWBX-XQRVVYSFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13N3O3S and its molecular weight is 351.38. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

This compound is part of research efforts aimed at enhancing cross-coupling reactions, particularly in the synthesis of heterocyclic compounds, which are crucial for pharmaceuticals and materials science. For instance, research by Melzig, Metzger, and Knochel (2010) discusses the Ni-catalyzed cross-coupling reactions of thiomethyl-substituted N-heterocycles, highlighting the utility of similar compounds in creating complex organic structures efficiently at room temperature (Melzig, Metzger, & Knochel, 2010).

Antimicrobial and Insecticidal Agents

Compounds with structures related to "(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acrylamide" have shown promise as antimicrobial and insecticidal agents. Research conducted by Soliman et al. (2020) explores the synthesis of novel biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety, demonstrating potent toxic effects against certain pests (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Electrochromics and Materials Science

In materials science, derivatives of this compound are explored for their potential in developing new materials with unique properties, such as fast-switching electrochromic polymers. Ming et al. (2015) investigated thiadiazolo[3,4-c]pyridine-based donor-acceptor-type electrochromic polymers, which demonstrated advantageous properties for applications in smart windows and displays (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

Biomedical Research

In the biomedical field, the related structural motifs are part of ongoing research into developing compounds with selective biological activities. For example, the study on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition by Borzilleri et al. (2006) showcases the application of related compounds in targeting specific pathways involved in cancer and other diseases (Borzilleri, Bhide, Barrish, D’arienzo, Derbin, Fargnoli, Hunt, Jeyaseelan, Kamath, Kukral, Marathe, Mortillo, Qian, Tokarski, Wautlet, Zheng, & Lombardo, 2006).

Luminescence and Coordination Chemistry

Research into the luminescence properties of metal-organic frameworks (MOFs) incorporating acrylamide compounds reveals potential applications in sensing, imaging, and light-emitting devices. A study by Sun et al. (2012) on carboxylate-assisted acylamide metal–organic frameworks illustrates this application, emphasizing the structural diversity and functional potential of these materials (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c22-17(6-4-12-3-5-15-16(8-12)24-11-23-15)21-18-20-14(10-25-18)13-2-1-7-19-9-13/h1-10H,11H2,(H,20,21,22)/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWBSPPOZPVWBX-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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